molecular formula C14H13NO3 B11868929 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid CAS No. 921761-05-9

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid

Cat. No.: B11868929
CAS No.: 921761-05-9
M. Wt: 243.26 g/mol
InChI Key: QSYUHNOANKWJLB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is an organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by a cyclopropyl group attached to the isoquinoline ring, a methoxy group at the fourth position, and a carboxylic acid group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isoquinoline derivative, the introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents like diazomethane. The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Isoquinoline derivatives with alcohol groups.

    Substitution: Isoquinoline derivatives with various substituted groups.

Scientific Research Applications

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

  • 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-amino-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is unique due to its specific functional groups and their positions on the isoquinoline ring. The presence of the cyclopropyl group and the methoxy group at the fourth position distinguishes it from other similar compounds. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

921761-05-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-18-12-7-15-13(8-2-3-8)11-6-9(14(16)17)4-5-10(11)12/h4-8H,2-3H2,1H3,(H,16,17)

InChI Key

QSYUHNOANKWJLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CC(=C2)C(=O)O)C3CC3

Origin of Product

United States

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